molecular formula C41H61N13O12 B6307784 Abz-Gly-Ile-Val-Arg-Ala-Lys(Dnp)-OH CAS No. 827044-38-2

Abz-Gly-Ile-Val-Arg-Ala-Lys(Dnp)-OH

Cat. No. B6307784
CAS RN: 827044-38-2
M. Wt: 928.0 g/mol
InChI Key: SVDPRCWUGMJJJZ-PLPDKLJWSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“Abz-Gly-Ile-Val-Arg-Ala-Lys(Dnp)-OH” is a peptide that is the most efficient substrate for cathepsin B and is highly selective for this enzyme among lysosomal cysteine proteases . After it is hydrolyzed, aminoacylbenziminosulfosuccinic acid (Abz-SAS) and dinitrobenzoyl (Dnp) are released .


Molecular Structure Analysis

The molecular weight of “this compound” is 928.00 and its formula is C41H61N13O12 . The sequence is {Abz}-Gly-Ile-Val-Arg-Ala-{Lys(Dnp)} .


Chemical Reactions Analysis

When “this compound” is hydrolyzed, aminoacylbenziminosulfosuccinic acid (Abz-SAS) and dinitrobenzoyl (Dnp) are released . The product of this hydrolysis reaction, Abz-SAS, is fluorescent under ultraviolet light and can emit a fluorescent signal .

Scientific Research Applications

  • Use in Studying Enzyme Substrates

    • Abz-Gly-Ile-Val-Arg-Ala-Lys(Dnp)-OH is significant in studying the substrates of various enzymes. For instance, research involving the enzyme furin utilized a similar substrate, Abz-Arg-Val-Lys-Arg-Gly-Leu-Ala-Tyr(NO2)-Asp-OH, which is an internally quenched fluorogenic substrate. This type of substrate aids in understanding the kinetic parameters and efficiency of enzymes like furin in cleaving specific peptide bonds (Angliker, Neumann, Molloy, & Thomas, 1995).
  • Fluorescent Properties in Peptides

    • The component Abz (ortho-Aminobenzoic acid) in this compound is used as a fluorescent donor in peptides. Research on the fluorescent properties of Abz bound to different amino acids, including Ile and Val (which are part of the this compound structure), provides insights into the optical absorption and fluorescent properties of these compounds in aqueous media (Ito, Turchiello, Hirata, Cezari, Meldal, & Juliano, 1998).
  • Substrate Specificity and Development of Selective Substrates

    • This compound is crucial in the development of selective internally quenched fluorescent substrates, especially for enzymes like cathepsin K. By examining the subsite substrate specificity requirements and synthesizing relevant peptides, researchers can better understand and manipulate enzyme activity for specific purposes (Alves, Puzer, Cotrin, Juliano, Juliano, Brömme, & Carmona, 2003).
  • Investigation of Protease Substrate Specificity

    • Studies involving proteases like Escherichia coli outer membrane protease T (OmpT) have employed peptides similar to this compound to investigate substrate specificity. Such research aids in understanding the enzyme-substrate interactions and the development of specific substrates or inhibitors for various proteases (Dekker, Cox, Kramer, & Egmond, 2001).
  • Role in Peptidase Studies

    • The structure of this compound and its variants are significant in the study of peptidases, as demonstrated in research exploring the S'(1) and S'(2) subsites of human tissue kallikrein. Such studies contribute to understanding enzyme interactions with substrates and the design of effective inhibitors (Pimenta, Fogaça, Melo, Juliano, & Juliano, 2003).

properties

IUPAC Name

(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S,3S)-2-[[2-[(2-aminobenzoyl)amino]acetyl]amino]-3-methylpentanoyl]amino]-3-methylbutanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]propanoyl]amino]-6-(2,4-dinitroanilino)hexanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C41H61N13O12/c1-6-23(4)34(51-32(55)21-47-36(57)26-12-7-8-13-27(26)42)39(60)52-33(22(2)3)38(59)49-29(15-11-19-46-41(43)44)37(58)48-24(5)35(56)50-30(40(61)62)14-9-10-18-45-28-17-16-25(53(63)64)20-31(28)54(65)66/h7-8,12-13,16-17,20,22-24,29-30,33-34,45H,6,9-11,14-15,18-19,21,42H2,1-5H3,(H,47,57)(H,48,58)(H,49,59)(H,50,56)(H,51,55)(H,52,60)(H,61,62)(H4,43,44,46)/t23-,24-,29-,30-,33-,34-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SVDPRCWUGMJJJZ-PLPDKLJWSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)C(C(=O)NC(C(C)C)C(=O)NC(CCCN=C(N)N)C(=O)NC(C)C(=O)NC(CCCCNC1=C(C=C(C=C1)[N+](=O)[O-])[N+](=O)[O-])C(=O)O)NC(=O)CNC(=O)C2=CC=CC=C2N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@H](C)[C@@H](C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](C)C(=O)N[C@@H](CCCCNC1=C(C=C(C=C1)[N+](=O)[O-])[N+](=O)[O-])C(=O)O)NC(=O)CNC(=O)C2=CC=CC=C2N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C41H61N13O12
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

928.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Abz-Gly-Ile-Val-Arg-Ala-Lys(Dnp)-OH
Reactant of Route 2
Abz-Gly-Ile-Val-Arg-Ala-Lys(Dnp)-OH
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Abz-Gly-Ile-Val-Arg-Ala-Lys(Dnp)-OH
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Abz-Gly-Ile-Val-Arg-Ala-Lys(Dnp)-OH
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Abz-Gly-Ile-Val-Arg-Ala-Lys(Dnp)-OH
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Reactant of Route 6
Abz-Gly-Ile-Val-Arg-Ala-Lys(Dnp)-OH

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